Pyridin-3-yl(thiophen-2-yl)methanol
Overview
Description
Pyridin-3-yl(thiophen-2-yl)methanol is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(thiophen-2-yl)methanol typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions to yield the desired product . Another method involves the use of transition metal catalysts, such as copper, to facilitate the coupling of pyridine and thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed:
Oxidation: Formation of pyridin-3-yl(thiophen-2-yl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds.
Scientific Research Applications
Pyridin-3-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-3-yl(thiophen-2-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Pyridin-3-yl(thiophen-2-yl)methanol can be compared with other similar compounds, such as:
Pyridin-2-yl(thiophen-2-yl)methanol: Similar structure but different positional isomerism, leading to variations in chemical reactivity and biological activity.
Thiophen-2-yl(phenyl)methanol: Contains a phenyl ring instead of a pyridine ring, resulting in different electronic properties and applications.
Pyridin-3-yl(phenyl)methanol:
The uniqueness of this compound lies in its combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
pyridin-3-yl(thiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIAQCDWSORLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349505 | |
Record name | pyridin-3-yl(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-77-2 | |
Record name | pyridin-3-yl(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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